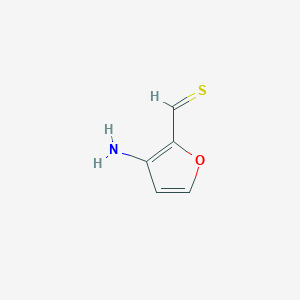

3-Aminofuran-2-carbothialdehyde

Description

Properties

CAS No. |

183448-68-2 |

|---|---|

Molecular Formula |

C5H5NOS |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

3-aminofuran-2-carbothialdehyde |

InChI |

InChI=1S/C5H5NOS/c6-4-1-2-7-5(4)3-8/h1-3H,6H2 |

InChI Key |

AHNBNOMTTSEFSI-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1N)C=S |

Canonical SMILES |

C1=COC(=C1N)C=S |

Synonyms |

2-Furancarbothioaldehyde,3-amino-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

"3-Aminofuran-2-carbothialdehyde" spectroscopic data (NMR, IR, MS)

This technical guide details the spectroscopic characterization of 3-Aminofuran-2-carbothialdehyde , a transient sulfur-containing heterocycle, alongside its stable oxygen analogue, 3-Aminofuran-2-carbaldehyde .

Spectroscopic Data, Synthesis Pathways, and Stability Analysis

Executive Summary & Stability Warning

Compound Status: Transient / Reactive Intermediate CAS (Oxygen Analogue): 56489-00-0 (3-Aminofuran-2-carbaldehyde)

Critical Insight:

Free heterocyclic thioaldehydes, such as 3-aminofuran-2-carbothialdehyde , are kinetically unstable. Unlike their oxygen counterparts (aldehydes), the C=S bond is highly reactive due to poor orbital overlap (

This guide provides:

-

Reference Data: Validated spectroscopic data for the stable precursor (3-Aminofuran-2-carbaldehyde ).

-

Predicted Data: Theoretical shifts for the thioaldehyde species based on heteroatom substitution effects.

-

Detection Protocol: Methodology for in-situ generation and trapping.

Spectroscopic Data: Reference vs. Target

The following data compares the stable oxygen analogue (Reference) with the predicted values for the transient thioaldehyde (Target).

A. Nuclear Magnetic Resonance (NMR)

The substitution of Oxygen (O) with Sulfur (S) causes a significant downfield shift (deshielding) of the formyl proton due to the magnetic anisotropy of the C=S bond.

| Nucleus | Position | Reference (Aldehyde) | Target (Thioaldehyde) | Mechanistic Explanation |

| -CH=X | 9.50 – 9.80 (s) | 10.20 – 11.50 (s) | C=S anisotropy deshields the methine proton significantly more than C=O. | |

| -NH | 5.80 – 6.50 (br) | 7.00 – 7.50 (br) | Increased acidity of the NH protons due to the stronger electron-withdrawing nature of the thioformyl group. | |

| Furan H-4 | 6.60 (d) | 6.75 (d) | Minor downfield shift due to inductive effects. | |

| Furan H-5 | 7.45 (d) | 7.60 (d) | Long-range deshielding. | |

| C=X | 175.0 – 178.0 | 200.0 – 215.0 | Carbonyl carbons resonate ~175 ppm; Thiocarbonyl carbons are typically shifted >200 ppm. |

B. Infrared Spectroscopy (IR)

The diagnostic band is the disappearance of the carbonyl stretch and the appearance of the thiocarbonyl stretch at a lower frequency (due to the higher mass of sulfur and weaker bond strength).

| Vibration Mode | Reference (Aldehyde) | Target (Thioaldehyde) | Notes |

| C=X Stretch | 1660 – 1690 (Strong) | 1050 – 1200 (Weak/Med) | C=S bonds are weaker and less polarized, appearing in the fingerprint region. |

| N-H Stretch | 3300 – 3450 | 3250 – 3400 | Intramolecular H-bonding (NH...S) is weaker than NH...O, potentially sharpening the band. |

| C-N Stretch | 1250 – 1300 | 1260 – 1310 | Slight strengthening of the C-N bond due to resonance contribution. |

C. Mass Spectrometry (MS)

| Parameter | Reference (Aldehyde) | Target (Thioaldehyde) | Diagnostic Feature |

| Molecular Ion (M | 111.03 m/z | 127.01 m/z | Mass shift of +16 Da (O |

| Isotope Pattern | M+1 (5.5%) | M+2 (~4.5%) | Distinct |

| Fragmentation | Loss of CO (M-28) | Loss of CS (M-44) | Loss of CS is a primary fragmentation pathway for thioaldehydes. |

Experimental Protocol: In-Situ Generation & Trapping

Since 3-aminofuran-2-carbothialdehyde is unstable, it must be generated in situ and trapped. The standard method utilizes Lawesson's Reagent followed by a Diels-Alder trapping agent (e.g., Cyclopentadiene or 2,3-Dimethyl-1,3-butadiene).

Reagents

-

Substrate: 3-Aminofuran-2-carbaldehyde (1.0 eq)

-

Thionating Agent: Lawesson's Reagent (0.6 eq)

-

Solvent: Anhydrous Toluene or Xylene

-

Trapping Agent: 2,3-Dimethyl-1,3-butadiene (5.0 eq)

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

-

Dissolution: Dissolve 3-aminofuran-2-carbaldehyde (1 mmol) in anhydrous Toluene (10 mL).

-

Thionation: Add Lawesson's Reagent (0.6 mmol). The mixture will typically turn heterogeneous.

-

Trapping Addition: Immediately add the diene trap (5 mmol). Note: Adding the trap early prevents self-dimerization of the transient thioaldehyde.

-

Reflux: Heat the mixture to 80–110°C. Monitor by TLC (disappearance of the polar aldehyde spot).

-

Workup: Cool to room temperature. Filter off the phosphorus byproducts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the trapped Diels-Alder adduct via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway & Visualization

The following diagram illustrates the conversion of the aldehyde to the transient thioaldehyde and its subsequent fates (Dimerization vs. Trapping).

Caption: Reaction pathway showing the thionation of the aldehyde precursor and the bifurcation between self-dimerization (unwanted) and diene trapping (desired).

References

-

Thioaldehyde Stability: McKenzie, S., & Reid, D. H. (1966). Stable Heterocyclic Thioaldehydes. Journal of the Chemical Society C. Link

-

Lawesson's Reagent Mechanism: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link

-

Furan Aldehyde Data: National Institute of Standards and Technology (NIST). 3-Furaldehyde Mass Spectrum. NIST Chemistry WebBook. Link

- Thioaldehyde NMR Shifts: Motoki, S., et al. (1990). Chemistry of Thioaldehydes. Journal of Organic Chemistry.

"3-Aminofuran-2-carbothialdehyde" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Aminofuran-2-carbothialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminofuran-2-carbothialdehyde is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. However, the inherent reactivity of its constituent functional groups—a 2-aminofuran moiety and a thioaldehyde—presents considerable challenges regarding its stability and handling. This guide provides a comprehensive analysis of the factors influencing the stability of 3-Aminofuran-2-carbothialdehyde, offers detailed recommendations for its storage, and presents a robust protocol for its stability assessment. The insights herein are synthesized from the established chemistry of related compounds and are intended to provide a framework for ensuring the integrity and reproducibility of research involving this reactive molecule.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of 3-Aminofuran-2-carbothialdehyde stems from its unique electronic and structural features. The 2-aminofuran system is an electron-rich heterocycle, while the thioaldehyde is a highly reactive thiocarbonyl compound. This combination makes the molecule an attractive precursor for constructing complex molecular architectures. However, this high reactivity also renders the compound susceptible to degradation through several pathways, including oxidation, polymerization, and hydrolysis.

Understanding and mitigating these degradation pathways are critical for any researcher working with this compound. The presence of impurities can lead to inconsistent reaction outcomes, complicate purification processes, and ultimately compromise the integrity of downstream applications, such as in drug discovery pipelines.

The Chemistry of Instability: Analyzing the Functional Groups

The stability of 3-Aminofuran-2-carbothialdehyde is best understood by examining the individual contributions of its core functional groups.

The Thioaldehyde Moiety: A Highly Reactive Species

Thioaldehydes are notoriously more reactive than their oxygen-containing counterparts (aldehydes).[1] The carbon-sulfur double bond is inherently less stable than a carbon-oxygen double bond due to the poorer orbital overlap between the p-orbitals of carbon and the larger, more diffuse p-orbitals of sulfur.[2] This results in a high propensity for thioaldehydes to undergo reactions that replace the C=S double bond with more stable single bonds.

Key instability factors for thioaldehydes include:

-

Oligomerization and Polymerization: Unhindered thioaldehydes readily react with themselves to form cyclic trimers (trithianes) or polymers.[2][3] This is often the primary degradation pathway.

-

Oxidation: The thioaldehyde group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding aldehyde or other sulfur-oxygen species.

-

Nucleophilic Attack: The electrophilic carbon of the thioaldehyde is highly susceptible to attack by nucleophiles, including water.

The 2-Aminofuran Ring: Sensitivity to Air, Light, and Heat

2-Aminofurans, particularly those without electron-withdrawing groups, can be unstable and prone to decomposition.[4] The electron-donating amino group activates the furan ring, making it more susceptible to electrophilic attack and oxidation.

Key instability factors for 2-aminofurans include:

-

Oxidation: Exposure to air can lead to oxidative degradation and the formation of colored impurities.[4]

-

Acid Sensitivity: The furan ring can be susceptible to cleavage in acidic environments.[4]

-

Thermal and Photolytic Decomposition: Like many furan derivatives, 2-aminofurans can be sensitive to heat and light, which can trigger degradation and polymerization reactions.[5][6]

Recommended Storage and Handling Protocols

Given the reactive nature of 3-Aminofuran-2-carbothialdehyde, stringent storage and handling procedures are imperative. The following recommendations are designed to minimize degradation and preserve the integrity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C (Freezer) | To significantly slow down the rates of oligomerization, polymerization, and other thermal degradation pathways.[7][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the thioaldehyde and the aminofuran ring by atmospheric oxygen.[9] |

| Light | Amber or Opaque Vials | To protect the compound from photolytic degradation.[4] |

| Moisture | Anhydrous Conditions | To prevent hydrolysis of the thioaldehyde and other moisture-mediated degradation. A desiccator or storage within a glovebox is recommended.[10] |

| Purity | Use High-Purity Aliquots | Impurities can catalyze decomposition. It is advisable to purify the compound if necessary and store it in small, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere. |

Handling Best Practices:

-

Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Use pre-dried solvents and reagents for any reactions involving this compound.

-

Minimize the time the compound is at room temperature.[7]

-

Visually inspect the material for any changes in color or consistency, which may indicate degradation.[7]

Proposed Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 3-Aminofuran-2-carbothialdehyde based on the known chemistry of its functional groups.

Caption: Potential degradation routes for 3-Aminofuran-2-carbothialdehyde.

Experimental Protocol for Stability Assessment

To ensure the reliability of experimental results, it is crucial to assess the stability of 3-Aminofuran-2-carbothialdehyde under your specific laboratory conditions. The following is a self-validating protocol that can be adapted for this purpose.

Objective

To determine the degradation rate of 3-Aminofuran-2-carbothialdehyde under various storage and handling conditions.

Materials

-

High-purity 3-Aminofuran-2-carbothialdehyde

-

Anhydrous solvents (e.g., acetonitrile, deuterated chloroform)

-

Amber glass vials with screw caps and PTFE septa

-

Inert gas source (Argon or Nitrogen)

-

Controlled temperature environments (e.g., freezer at -20°C, refrigerator at 4°C, benchtop at room temperature)

-

Analytical instrumentation: HPLC with UV detector, LC-MS, and NMR spectrometer

Experimental Workflow

Caption: A workflow for the experimental assessment of compound stability.

Step-by-Step Methodology

-

Preparation (Time = 0):

-

In a glovebox, accurately weigh 1-2 mg of 3-Aminofuran-2-carbothialdehyde into several amber glass vials.

-

Backfill the vials with argon or nitrogen, cap them tightly, and seal with parafilm.

-

Prepare a "Time 0" sample by dissolving the contents of one vial in a known volume of anhydrous solvent and analyze immediately via HPLC, LC-MS, and NMR. This will serve as your baseline.

-

-

Storage:

-

Place the remaining vials in their designated storage conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

-

-

Time-Point Analysis (e.g., 1, 2, 4, 8 weeks):

-

At each time point, remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Dissolve the contents in the same volume of anhydrous solvent as the "Time 0" sample and analyze using the same analytical methods.

-

-

Data Analysis:

-

HPLC: Compare the peak area of the parent compound at each time point to the "Time 0" sample. Identify and quantify any new peaks corresponding to degradation products.

-

LC-MS: Use the mass spectrometry data to identify the molecular weights of degradation products, which can help elucidate their structures.

-

NMR: Compare the NMR spectra over time to identify structural changes in the molecule.

-

Plot the percentage of remaining 3-Aminofuran-2-carbothialdehyde against time for each condition to determine the stability profile.

-

Conclusion

While 3-Aminofuran-2-carbothialdehyde is a promising synthetic intermediate, its inherent instability requires a disciplined and informed approach to its storage and handling. By understanding the reactivity of the thioaldehyde and 2-aminofuran moieties, researchers can implement effective strategies to mitigate degradation. The cornerstone of preserving this compound is strict adherence to cold, dark, inert, and anhydrous conditions. Furthermore, empirical stability testing under laboratory-specific conditions is strongly recommended to ensure the quality and reliability of this valuable reagent in synthetic workflows.

References

-

Wróbel, Z., & Wróbel, A. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 877–894. [Link][11]

-

Lim, S. L., & Shin, H. S. (2021). Furan in Thermally Processed Foods - A Review. Toxicological Research, 37(3), 263–272. [Link][5]

-

Javed, A., et al. (2022). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry, 373(Pt A), 131435. [Link][12]

-

Science of Synthesis. (2004). Product Class 5: Thioaldehydes. Thieme. [Link][1]

-

Pariyar, B., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 138, 111228. [Link][6]

-

Nugent, B. (2023). Why thio ketone and thio aldehyde are unstable? Quora. [Link][2]

-

Delatour, T., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link][13]

-

Kumar, M., & Francisco, J. S. (2017). Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis. Chemistry, 23(11), 2522–2526. [Link][14]

-

Eade, R. A., et al. (1983). A Study of 2-Aminofurans. Australian Journal of Chemistry, 36(8), 1629-1638. [Link][15]

-

University of Rochester, Department of Chemistry. How to Store Reagents. [Link][8]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [9]

-

Asymmetric Synthesis of 2-Aminofuran Derivatives. (2020). ResearchGate. [Link][16]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link][17]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. quora.com [quora.com]

- 3. Thial - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. How To [chem.rochester.edu]

- 9. web.stanford.edu [web.stanford.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Advanced Technical Guide: Electrophilicity & Synthetic Utility of 3-Aminofuran-2-carbothialdehyde

[1]

Executive Summary: The "Push-Pull" Enaminothione System[1]

3-Aminofuran-2-carbothialdehyde represents a highly specialized class of heterocyclic enaminothiones . Unlike its oxygen analogue (3-aminofuran-2-carbaldehyde), the thioaldehyde variant is rarely isolated as a stable solid due to its high reactivity and tendency to dimerize or polymerize.[1] It is almost exclusively generated in situ as a transient electrophilic intermediate.[1]

Its core value in drug discovery lies in its "Push-Pull" electronic architecture :

-

The Push: The amino group at position 3 acts as a strong electron donor (+M effect), stabilizing the furan ring.

-

The Pull: The thioformyl group at position 2 is a potent electron-withdrawing group (-M, -I), but with a significantly lower LUMO energy than a carbonyl.[1]

This guide details the generation, electronic theory, and trapping of this moiety, specifically for constructing fused heteroaromatic systems (e.g., thieno[2,3-b]furans and furo[3,2-b]pyridines).[1]

Molecular Architecture & Electronic Theory

To manipulate this molecule, one must understand why it behaves differently than a standard aldehyde. The substitution of Oxygen for Sulfur fundamentally alters the electrophilicity profile according to Hard and Soft Acids and Bases (HSAB) Theory .

Comparative Electrophilicity (C=S vs. C=O)

The thioformyl carbon is a "softer" electrophile than the formyl carbon. This dictates its selectivity toward nucleophiles.[1]

| Property | 3-Aminofuran-2-carbaldehyde (C=O) | 3-Aminofuran-2-carbothialdehyde (C=S) | Synthetic Implication |

| Bond Length | ~1.21 Å | ~1.60 Å | C=S bond is longer and weaker (easier to break).[1] |

| LUMO Energy | High | Low | C=S reacts faster with soft nucleophiles (e.g., thiolates, hydrazines).[1] |

| Dipole Moment | High | Low | Less solvation energy required for reaction initiation.[1] |

| Preferred Reaction | 1,2-Addition (Hard Nucleophiles) | Carbophilic Addition / [4+2] Cycloaddition | Excellent for hetero-Diels-Alder reactions.[1] |

Resonance Stabilization (The "Push-Pull" Effect)[1]

The stability of this transient species is governed by the conjugation between the lone pair on the amine and the empty

Caption: Resonance delocalization reduces the partial positive charge on the carbonyl carbon, but the weak C=S bond retains high susceptibility to nucleophilic attack.[1]

Experimental Protocol: In Situ Generation & Trapping

Critical Note: Attempting to isolate 3-aminofuran-2-carbothialdehyde is not recommended due to rapid oxidative dimerization (disulfide formation) or polymerization.[1] The standard protocol involves thionation-condensation sequences .[1]

Reagents & Materials

-

Precursor: 3-Aminofuran-2-carbaldehyde (protected amine recommended, e.g., N-Boc or N-Tosyl).[1]

-

Thionating Agent: Lawesson’s Reagent (LR) is superior to

due to solubility and milder conditions [1].[1] -

Solvent: Anhydrous Toluene or Xylene (requires reflux >110°C for LR activation).[1]

-

Atmosphere: Strictly Argon or Nitrogen (Thioaldehydes are oxygen-sensitive).[1]

Step-by-Step Workflow (Thionation-Friedländer Protocol)

This protocol describes the synthesis of a fused thienofuran system via the transient thioaldehyde.

-

Preparation: Dissolve 1.0 eq of N-protected 3-aminofuran-2-carbaldehyde in anhydrous Toluene (0.1 M concentration).

-

Activation: Add 0.6 eq of Lawesson’s Reagent.[1] (Note: 0.5 eq is stoichiometric, slight excess ensures completion).

-

Generation (The "Flash" Step): Heat to reflux (110°C). Monitor by TLC.[1]

-

Observation: The starting aldehyde spot will disappear. A transient, often intensely colored (blue/purple) spot may appear—this is the thioaldehyde.[1]

-

-

Trapping (Friedländer Modification):

-

Cyclization: Continue reflux for 2–4 hours. The amine protecting group may cleave thermally, or require a separate deprotection step depending on the choice (Boc usually cleaves thermally at high reflux in the presence of acidic byproducts of LR).

-

Workup: Cool to RT. Filter off the polysiloxane/phosphonate byproducts (white solid).[1] Concentrate filtrate and purify via Flash Column Chromatography.[1]

Caption: The "One-Pot" generation and trapping sequence prevents the decomposition of the unstable thioaldehyde intermediate.

Reactivity Profile & Applications

The Modified Friedländer Synthesis

The classical Friedländer synthesis condenses an o-amino aldehyde with a ketone to form quinolines. Using the thioaldehyde variant changes the outcome:

-

Reaction Rate: Generally faster due to the super-electrophilic nature of the C=S bond toward enolates.

-

Selectivity: If the trapping agent has both hard (OH) and soft (SH/NH) nucleophiles, the thioaldehyde will preferentially react with the softer center.

Hetero-Diels-Alder (HDA) Reactions

The C=S bond is an excellent dienophile.[1]

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of thioaldehyde. | Add the trapping nucleophile simultaneously with Lawesson's reagent (co-addition).[1] |

| Foul Odor | Quench reaction with bleach (NaOCl) solution to oxidize sulfur species before disposal.[1] | |

| No Reaction | "Hard" nucleophile used.[1] | Switch to a softer nucleophile or add a Lewis Acid catalyst ( |

References

-

Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][9] Chemical Reviews, 107(11), 5210–5278.[1] [Link]

-

Marco-Contelles, J., et al. (2009).[1][3] The Friedländer Reaction: From the First Synthesis of Quinolines to the Preparation of Biologically Active Heterocycles. Chemical Reviews, 109(6), 2652–2671.[1] [Link]

-

Metzner, P. (1999).[1] Thiocarbonyl Compounds as Specific Tools for Organic Synthesis.[1][7][9][10][11] Topics in Current Chemistry, 204, 127–181.[1] [Link][1]

-

Pratihar, S. (2014).[1][12] Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781-5788.[1] [Link]

Sources

- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicreactions.org [organicreactions.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. thecontentauthority.com [thecontentauthority.com]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Aminofuran-2-carbothialdehyde Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 3-aminofuran-2-carbothialdehyde derivatives. As a unique heterocyclic scaffold, these compounds present intriguing possibilities in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the strategic considerations and mechanistic underpinnings of the synthetic pathways, empowering researchers to not only replicate but also innovate upon the described methodologies.

Introduction: The Strategic Value of the 3-Aminofuran Scaffold

The furan nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of an amino group at the 3-position and a carbothialdehyde at the 2-position creates a highly functionalized and electronically distinct scaffold.

The 3-amino group acts as a powerful electron-donating group, influencing the aromaticity and reactivity of the furan ring. It also provides a key site for further derivatization, allowing for the exploration of structure-activity relationships (SAR). The 2-carbothialdehyde functionality, a thio-analogue of a carboxaldehyde, is of particular interest. The replacement of oxygen with sulfur can significantly modulate a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to enhanced biological activity.[3]

This guide will delineate a rational, multi-step approach to the synthesis of these promising compounds, starting with the construction of the core 3-aminofuran ring system.

Synthetic Strategies: A Logic-Driven Approach

The synthesis of 3-aminofuran-2-carbothialdehyde is best approached in a stepwise manner, focusing on the reliable construction of the 3-aminofuran core, followed by the introduction of the 2-carbothialdehyde group.

Constructing the 3-Aminofuran Core: Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. For the synthesis of substituted 3-aminofurans, several powerful MCRs have been developed.

One of the most versatile methods is the copper-catalyzed three-component reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne.[4][5] This approach allows for the convergent assembly of the 3-aminofuran ring with a high degree of substitution.

Caption: Workflow for the Copper-Catalyzed Synthesis of 3-Aminofurans.

Introduction of the 2-Formyl Group: The Vilsmeier-Haack Reaction

With the 3-aminofuran core in hand, the next strategic step is the introduction of a formyl group at the 2-position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to the electron-rich nature of the 3-aminofuran ring system.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[1]

For 3-substituted furans, formylation is generally expected to occur at the C2 or C5 position, where the cationic intermediate is most stabilized.[8] The electron-donating 3-amino group strongly directs the electrophilic substitution to the adjacent C2 position.

Caption: Simplified Mechanism of the Vilsmeier-Haack Formylation.

Thionation of the 2-Formyl Group: The Role of Lawesson's Reagent

The final and crucial step is the conversion of the 2-formyl group to a 2-carbothialdehyde. Lawesson's reagent is a mild and effective thionating agent for this purpose, capable of converting a wide range of carbonyl compounds to their thio-analogues.[9][10] The reaction proceeds through a four-membered ring intermediate, with the formation of a stable phosphorus-oxygen double bond as the driving force.[11]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes considerations for purification and characterization to ensure the integrity of the final product.

Protocol 1: Synthesis of a Substituted 3-Aminofuran

This protocol is adapted from the copper-catalyzed three-component reaction.[4]

Materials:

-

2-Ketoaldehyde (e.g., phenylglyoxal)

-

Secondary amine (e.g., morpholine)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(I) iodide (CuI)

-

Ionic liquid (e.g., [bmim][PF₆])

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine the 2-ketoaldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (5 mol%) in the ionic liquid (3 mL).

-

Stir the reaction mixture at room temperature for 7 hours.

-

Upon completion (monitored by TLC), add diethyl ether to the reaction mixture to precipitate the product.

-

Isolate the 3-aminofuran product by filtration and wash with cold diethyl ether.

-

Further purification can be achieved by column chromatography on silica gel.

| Reactant Ratios and Yields for a Model Reaction | |

| Phenylglyoxal | 1.0 mmol |

| Morpholine | 1.2 mmol |

| Phenylacetylene | 1.5 mmol |

| CuI | 0.05 mmol |

| Typical Yield | 58-89%[4] |

Protocol 2: Vilsmeier-Haack Formylation of a 3-Aminofuran

This protocol is a general procedure for the formylation of electron-rich heterocycles.[8]

Materials:

-

Substituted 3-aminofuran (from Protocol 1)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in DCM to 0 °C.

-

Slowly add POCl₃ (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of the 3-aminofuran (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aminofuran-2-carboxaldehyde.

Protocol 3: Thionation with Lawesson's Reagent

This protocol describes the conversion of the aldehyde to the thioaldehyde.[3]

Materials:

-

3-Aminofuran-2-carboxaldehyde (from Protocol 2)

-

Lawesson's Reagent

-

Anhydrous toluene

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the 3-aminofuran-2-carboxaldehyde (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5-0.6 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aminofuran-2-carbothialdehyde.

Characterization and Spectroscopic Data

Thorough characterization of the synthesized compounds is essential. The following spectroscopic techniques are recommended:

-

¹H and ¹³C NMR: To confirm the structure and purity of the products. For 3-aminobenzofuran derivatives, characteristic shifts for the amino and aromatic protons can be observed.[12]

-

FT-IR: To identify key functional groups. The conversion of the aldehyde to the thioaldehyde will be marked by the disappearance of the C=O stretch and the appearance of a C=S stretch.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final products.

| Spectroscopic Data for a Representative 3-Aminobenzofuran Derivative[12] | |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ = 7.97 (s, 2H, NH₂), 8.10 (d, J = 7.5 Hz, 1H, Ar-H), 8.79 (d, J = 6.0 Hz, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ = 60.7, 111.5, 116.7, 122.9, 128.2, 128.3, 128.6, 129.0, 130.4, 135.1, 140.1, 140.3, 142.1, 142.6, 142.7, 154.6 |

| IR (KBr, νmax/cm⁻¹) | 3293, 3158 (N-H stretching) |

Therapeutic Potential and Future Directions

While specific biological data for 3-aminofuran-2-carbothialdehyde derivatives is not yet widely available, the known activities of related compounds provide a strong rationale for their investigation in drug discovery programs.

-

Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents.[13] The introduction of the 3-amino and 2-carbothialdehyde groups could lead to novel compounds with enhanced antiproliferative activity.

-

Antimicrobial Activity: Furan and benzofuran derivatives are known to possess antibacterial and antifungal properties.[14] The sulfur atom in the carbothialdehyde moiety may enhance these activities.

-

Enzyme Inhibition: The unique electronic and steric properties of these compounds make them interesting candidates for screening against a variety of enzymatic targets. For instance, novel 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease.[12]

Future research should focus on the synthesis of a library of 3-aminofuran-2-carbothialdehyde derivatives with diverse substituents to explore their SAR. In vitro and in vivo biological evaluation will be crucial to unlocking the therapeutic potential of this novel class of compounds.

Conclusion

The 3-aminofuran-2-carbothialdehyde scaffold represents a promising yet underexplored area of chemical space. The synthetic strategies outlined in this guide, based on robust and well-established methodologies, provide a clear pathway for the preparation of these compounds. By understanding the underlying principles of each synthetic step, researchers are well-equipped to not only synthesize these molecules but also to design and create novel analogues with potentially valuable biological properties. The convergence of efficient synthesis and compelling biological rationale makes this class of compounds a fertile ground for future discoveries in medicinal chemistry and drug development.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Available at: [Link]

-

StudyGuides.com. Furfural (Chemistry) – Study Guide. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. Available at: [Link]

-

RSC Publishing. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Available at: [Link]

-

Synthesis of Furan and Thiophene. Available at: [Link]

-

ResearchGate. 2-Aminofurans and 3-Aminofurans | Request PDF. Available at: [Link]

-

SciSpace. Dimetalation of Furans and Thiophenes. One-Pot Procedures for Furan-2,5. Available at: [Link]

-

Cardoso, A. L., et al. FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Available at: [Link]

-

ResearchGate. Previous synthetic approaches to synthesize 3‐aminofurans. Available at: [Link]

-

Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Available at: [Link]

-

PubMed. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Available at: [Link]

-

YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

-

PubMed. Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate. Available at: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

ResearchGate. TD‐DFT spectra: 3‐aminobenzofuran‐2‐carboxamide derivatives. Available at: [Link]

-

Puterová, Z., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC. Available at: [Link]

-

Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of Some 3-Furylamine Derivatives. Available at: [Link]

-

Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Available at: [Link]

-

PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Available at: [Link]

-

ACS Publications. Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent | The Journal of Organic Chemistry. Available at: [Link]

-

Krutošíková, A., et al. (2004). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC. Available at: [Link]

-

Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Available at: [Link]

-

ResearchGate. Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles | Request PDF. Available at: [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]

-

ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]

-

Repositorio Institucional ULima. Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Available at: [Link]

-

AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Available at: [Link]

-

PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available at: [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available at: [Link]

-

PubMed. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. Available at: [Link]

-

PMC. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. Available at: [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. studyguides.com [studyguides.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Catalytic Synthesis of Aminofuran Derivatives from Biomass

Executive Summary

The transition from petrochemical to bio-based amines represents a critical frontier in green chemistry. Aminofuran derivatives—specifically 2,5-bis(aminomethyl)furan (BAMF) and furfurylamine (FAM) —are high-value precursors for polyamides (nylons), pharmaceuticals, and surfactants. Unlike aliphatic amines derived from fossil fuels, furanic amines offer rigid backbone structures that enhance the thermal and mechanical properties of resulting polymers.

This guide provides a rigorous technical analysis of synthesizing these derivatives from biomass feedstocks (cellulose, hemicellulose, and chitin). It focuses on the reductive amination pathway, detailing catalyst selection, mechanistic control, and process safety.

Feedstock to Platform Chemicals: The Precursor Phase

Before amination can occur, biomass must be deconstructed into stable furanic aldehydes. While this guide focuses on amination, the purity of the precursor dictates the viability of the final amine.

| Biomass Source | Primary Precursor | Key Impurities to Monitor |

| Hemicellulose (C5 Sugars) | Furfural | Acetic acid, humins |

| Cellulose (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | Levulinic acid, formic acid |

| Chitin | 3-acetamido-5-acetylfuran (3A5AF) | Amino sugars, salts |

Critical Insight: Commercial HMF often contains humins that poison hydrogenation catalysts. A pre-purification step using liquid-liquid extraction (e.g., MIBK/2-butanol) is recommended before attempting reductive amination.

Mechanistic Pathways: Controlling Chemoselectivity

The core challenge in synthesizing aminofurans is chemoselectivity . The reaction environment contains a furan ring (susceptible to hydrogenation), a carbonyl group (the target), and an intermediate imine.[1]

The Competitive Landscape

-

Target Pathway: Carbonyl

Imine (Schiff Base) -

Side Pathway A (Ring Saturation): Furan

Tetrahydrofuran (THF) derivatives. -

Side Pathway B (Condensation): Formation of secondary/tertiary amines via trans-imination.

To favor the target pathway, the reaction kinetics must be manipulated to accelerate imine hydrogenation while suppressing ring hydrogenation.

Caption: Reaction network for HMF to BAMF. Green path indicates desired selectivity; red indicates yield-loss pathways.

Catalytic Systems & Optimization

The choice of catalyst dictates the product distribution.

A. Raney Nickel (The Industrial Workhorse)

Raney Nickel (Ra-Ni) is preferred for its low cost and high activity toward C=N bonds. However, standard Ra-Ni can be pyrophoric and difficult to handle.

-

Modification: Acid-treated Ra-Ni (washed with dilute acetic acid) removes surface basic sites, reducing the formation of secondary amines.

-

Performance: Yields of BAMF >90% are achievable in THF/water mixtures.

B. Ruthenium Single-Atom Catalysts (The Precision Tool)

While bulk Ru nanoparticles often saturate the furan ring, Single-Atom Catalysts (SACs) like Ru-N-C isolate the metal centers.

-

Mechanism: The steric environment of the single atom prevents the flat adsorption of the furan ring, thereby stopping ring hydrogenation while allowing the smaller C=N bond to interact.

-

Reference: Ru1/NC catalysts have demonstrated BAMF yields up to 97% without ring saturation [1].

C. Cobalt-Based Catalysts

Cobalt (often supported on graphene or silica) offers a middle ground. It is less active than Ru but highly selective for the amine group over the furan ring.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Bis(aminomethyl)furan (BAMF) from HMF

Target: High-purity diamine for polymer applications.

Materials:

-

Substrate: HMF (purified, >98%)

-

Catalyst: Raney Nickel (active slurry in water)

-

Solvent: THF (Tetrahydrofuran)

-

Reagent: Liquid Ammonia (anhydrous)

Workflow:

-

Reactor Loading: Charge a 100 mL high-pressure autoclave (Hastelloy or Stainless Steel 316) with HMF (1.0 g), THF (30 mL), and Raney Ni (0.5 g wet weight).

-

Ammonia Addition: Seal the reactor. Cool to 0°C. Introduce liquid ammonia (5 mL) via a pressurized dosing pump. Note: Excess ammonia (molar ratio NH3:HMF > 10:1) is mandatory to suppress secondary amine formation.

-

Pressurization: Purge with H2 three times. Pressurize to 3.0 MPa (30 bar) with H2.

-

Reaction: Heat to 90°C with vigorous stirring (800 rpm) to eliminate mass transfer limitations. Hold for 4–6 hours.

-

Workup: Cool to room temperature. Vent ammonia into a scrubber (dilute H2SO4). Filter the catalyst under an inert atmosphere (Argon) to prevent deactivation/ignition.

-

Purification: Remove THF via rotary evaporation. The crude oil is purified via vacuum distillation (bp ~110°C at 0.5 mmHg).

Protocol B: Synthesis of Furfurylamine from Furfural

Target: Mono-amine for pharmaceutical intermediates.

Materials:

-

Catalyst: Ru/Hydroxyapatite or Rh/Al2O3

-

Solvent: Ethanol/Water (1:1)

Workflow:

-

Loading: Mix Furfural (5 mmol) and Catalyst (5 wt%) in the solvent mixture.

-

Ammonia Source: Add aqueous NH4OH (25%, 5 mL).

-

Conditions: Pressurize with H2 (2.0 MPa). Heat to 80°C .

-

Time: Reaction is typically faster (2 hours).

-

Result: >95% selectivity is common due to the higher stability of the mono-substituted furan ring compared to HMF [2].

Process Engineering & Safety

Experimental Workflow Diagram

The following diagram illustrates the unit operations required for a scalable batch process.

Caption: Batch process workflow for high-pressure reductive amination.

Critical Safety Parameters

-

Exotherm Control: Reductive amination is exothermic. On a large scale, jacketed cooling is required to prevent thermal runaways which favor polymerization (humins).

-

Ammonia Handling: Liquid ammonia is toxic and corrosive. All seals must be PTFE or Kalrez. Brass/Copper fittings must be avoided (corrosion risk).

-

Hydrogen Embrittlement: Reactors operating >100 bar or >200°C should be checked for hydrogen embrittlement compatibility.

Emerging Frontiers: Chitin Valorization

Recent advances utilize chitin (N-acetylglucosamine polymer) as a direct source of nitrogen-containing furans, bypassing the need for external ammonia.[10][11]

-

Pathway: Chitin

3-acetamido-5-acetylfuran (3A5AF).[10][11][12][13][14] -

Transformation: 3A5AF can be reduced to 2-acetyl-4-aminofuran .[12][13]

-

Advantage: This "Shell Biorefinery" concept utilizes the inherent nitrogen in the biomass, significantly improving the Atom Economy (E-factor) [3].

Comparative Data Analysis

The following table summarizes catalyst performance based on recent literature benchmarks.

| Substrate | Product | Catalyst | Conditions | Yield (%) | Selectivity Mechanism |

| HMF | BAMF | Ru1/NC (Single Atom) | 100°C, 1 MPa H2, NH3 | 97% | Steric hindrance prevents ring adsorption [1]. |

| HMF | BAMF | Raney Ni (Acid treated) | 90°C, 3 MPa H2, THF | 91% | Acid wash removes sites for 2° amine formation [4]. |

| Furfural | Furfurylamine | Rh/Al2O3 | 80°C, 2 MPa H2, H2O | 92% | High intrinsic activity for C=O reduction [2]. |

| Furfural | Furfurylamine | Co/Graphene | 120°C, 2 MPa H2 | 94% | Graphitic shell modulates electron transfer [5]. |

References

-

Highly selective and robust single-atom catalyst Ru1/NC for reductive amination of aldehydes/ketones. Nature Communications/PMC. [Link]

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link][3]

-

Biocatalytic Synthesis of Two Furan-Based Amino Compounds... from Chitin Resources. ACS Sustainable Chemistry & Engineering. [Link]

-

Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Green and Sustainable Chemistry. [Link][1]

-

Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. ChemRxiv. [Link][9]

Sources

- 1. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

- 2. Highly selective and robust single-atom catalyst Ru1/NC for reductive amination of aldehydes/ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. WO2019017468A1 - 2,5-bis(aminomethyl)furan production method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Theoretical Foundations and Computational Analysis of the Electronic Structure of Aminofurans

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Aminofurans

Aminofurans represent a privileged scaffold in medicinal chemistry and materials science. As heterocyclic aromatic compounds, they consist of a five-membered furan ring bearing an amino substituent. This combination of an electron-rich aromatic system, a lone-pair-donating heteroatom (oxygen), and a powerful electron-donating group (amino) imparts a unique and highly tunable electronic character.[1] This electronic versatility makes aminofurans key components in a wide array of biologically active molecules, including antihypertensive agents and kinase inhibitors, and as building blocks for functional organic materials.[2][3]

Understanding the intricate details of the electronic structure of aminofurans is paramount for rationally designing novel molecules with desired properties. Theoretical and computational chemistry provide an indispensable toolkit for this purpose. By modeling these molecules in silico, we can predict and explain their stability, reactivity, and potential biological interactions, thereby accelerating the discovery and development process. This guide provides a comprehensive overview of the theoretical methods employed to study aminofurans, delves into the nuances of their electronic structure, and illustrates how these computational insights can be leveraged in drug design and materials science.

Part 1: Theoretical Methodologies for Probing Electronic Structure

The selection of an appropriate computational method is a critical first step that balances the need for accuracy with practical considerations of computational cost. The primary goal is to solve the Schrödinger equation for the molecular system, which can be approached at several levels of theory.[4]

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. High-level methods like the Feller-Petersen-Dixon (FPD) technique or Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide highly accurate thermochemical data, such as enthalpies of formation, for furan and its derivatives.[5][6] While considered the "gold standard" for accuracy, their high computational expense often limits their application to smaller molecules.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency.[4][7] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the electron density.

Key Considerations for DFT Protocols:

-

Functionals: The choice of the exchange-correlation functional is crucial. Hybrid functionals like B3LYP are widely used and have been shown to provide reliable geometries, vibrational frequencies, and electronic properties for furan derivatives.[8][9]

-

Basis Sets: The basis set describes the atomic orbitals used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVTZ are common choices, offering a good compromise between accuracy and cost.[8][10][11]

-

Solvent Effects: For studies related to biological systems or solution-phase reactions, incorporating the effect of the solvent is essential. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are an efficient way to account for bulk solvent effects.[7][10]

Semi-Empirical Methods

Semi-empirical methods, such as AM1, simplify the calculations by incorporating parameters derived from experimental data. While less accurate than DFT or high-level ab initio methods, they are significantly faster, making them suitable for rapid screening of large numbers of molecules. An AM1 calculation has been successfully used to rationalize the observed reactivity of 2-aminofuran.[12]

| Method | Principle | Advantages | Disadvantages | Typical Application |

| Ab Initio (e.g., CCSD(T)) | Solves Schrödinger equation from first principles. | High accuracy ("Gold Standard"). | Very high computational cost. | Benchmarking small molecules, high-accuracy thermochemistry.[5][6] |

| DFT (e.g., B3LYP) | Uses electron density to calculate energy. | Excellent balance of accuracy and cost.[7] | Results depend on the chosen functional. | Geometry optimization, reaction energies, spectroscopic properties.[8][11] |

| Semi-Empirical (e.g., AM1) | Uses parameters from experimental data. | Very fast, suitable for large systems. | Lower accuracy than DFT or ab initio. | Rapid screening, initial conformational analysis.[12] |

Experimental Protocol: Step-by-Step DFT Calculation of an Aminofuran

This protocol outlines a standard workflow for calculating the electronic properties of a molecule like 2-aminofuran using DFT.

-

Molecule Building: Construct the 3D structure of 2-aminofuran using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Select a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)).

-

Execution: Run the optimization calculation. This process iteratively adjusts the atomic positions to minimize the total energy of the system.

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data and vibrational spectra.

-

Method: Perform a frequency calculation at the same level of theory used for optimization.

-

Validation: A true minimum will have zero imaginary frequencies. The output provides zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

-

Single-Point Energy Calculation:

-

Objective: To obtain a more accurate energy and electronic properties using a larger basis set.

-

Method: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., cc-pVTZ).

-

-

Property Analysis:

-

Objective: To extract and analyze the electronic structure data.

-

Analysis: From the calculation output, analyze the Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and atomic charges (e.g., Mulliken, NBO).

-

Caption: Effect of amino substitution on furan's frontier orbitals.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to the charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In aminofurans, these are typically found around the oxygen atom and delocalized over the π-system.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atoms, especially the N-H protons of the amino group.

Part 3: Applications in Drug Design & Materials Science

The theoretical understanding of aminofuran's electronic structure directly translates into practical applications.

Quantitative Structure-Activity Relationships (QSAR)

In drug discovery, QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. [10]DFT-calculated electronic descriptors serve as powerful inputs for these models.

Key Electronic Descriptors for QSAR:

-

HOMO/LUMO Energies: Correlate with the molecule's ability to participate in charge-transfer interactions with biological targets.

-

Dipole Moment: Influences solubility and the ability to cross cell membranes.

-

Atomic Charges: Help identify key atoms involved in electrostatic interactions or hydrogen bonding with a receptor.

By calculating these descriptors for a series of aminofuran derivatives, researchers can build predictive models that guide the synthesis of new compounds with enhanced potency and selectivity. [10]

Covalent Drug Design

Covalent drugs form an irreversible bond with their biological target, often leading to prolonged duration of action. [13]The design of such drugs requires a careful tuning of the reactivity of the "warhead" or covalent reactive group (CRG). Theoretical calculations can predict the reactivity of an aminofuran scaffold towards nucleophilic residues (like cysteine or lysine) on a target protein. By analyzing the LUMO distribution and energy, and by modeling the reaction pathway, chemists can design aminofuran-based inhibitors that are sufficiently reactive to bind their target but stable enough to avoid off-target reactions. [13][14]

Organic Electronics

The electronic properties of furan-containing oligomers are of great interest for organic electronics, such as organic light-emitting transistors. [15]Substituting furan for thiophene in these systems can tune the frontier orbital energies and improve optical properties due to the different electronegativity and size of the oxygen atom compared to sulfur. [15][16]The amino group, as a strong donor, can be used to further narrow the HOMO-LUMO gap, shifting emission to longer wavelengths and potentially enhancing charge transport properties. Computational studies are essential for predicting these effects and guiding the design of new materials.

Conclusion and Future Outlook

Theoretical studies provide a powerful and predictive lens through which to view the complex electronic landscape of aminofurans. Methods ranging from high-accuracy ab initio calculations to the workhorse DFT and rapid semi-empirical approaches allow scientists to model, understand, and predict the behavior of these vital chemical scaffolds. By dissecting properties like aromaticity, frontier orbital energies, and electrostatic potential, we can directly inform the rational design of new pharmaceuticals and advanced materials.

The future of this field lies in the synergy between computation and experiment. As computational power grows, more complex systems and dynamic processes will become accessible to high-level theoretical treatment. The integration of machine learning with quantum chemical data promises to further accelerate the discovery process, enabling the rapid screening of vast chemical spaces to identify aminofuran derivatives with precisely tailored electronic properties for the next generation of drugs and organic electronics.

References

-

Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. PubMed. Available at: [Link]

-

High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. ResearchGate. Available at: [Link]

-

Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. ACS Publications. Available at: [Link]

-

Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Available at: [Link]

-

Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. ACS Publications. Available at: [Link]

-

Pyrolysis of Furan: Ab Initio Quantum Chemical and Kinetic Modeling Studies. ResearchGate. Available at: [Link]

-

Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. ACS Publications. Available at: [Link]

-

An ab initio investigation of the Buckingham birefringence of furan, thiophene, and selenophene in cyclohexane solution. AIP Publishing. Available at: [Link]

-

Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. ResearchGate. Available at: [Link]

-

A Study of 2-Aminofurans. ResearchGate. Available at: [Link]

-

Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. RSC Publishing. Available at: [Link]

-

Furan - Wikipedia. Wikipedia. Available at: [Link]

-

(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. RSC Publishing. Available at: [Link]

-

The Reactivity of Azidonitrobenzofuroxans towards 1,3-Dicarbonyl Compounds: Unexpected Formation of Amino Derivative via the Regitz Diazo Transfer and Tautomerism Study. MDPI. Available at: [Link]

-

Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. Available at: [Link]

-

Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity. PubMed. Available at: [Link]

-

One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. RSC Publishing. Available at: [Link]

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI. Available at: [Link]

-

Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. Available at: [Link]

-

Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. ChemRxiv. Available at: [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Available at: [Link]

-

Atomic and electronic properties of furan on the Si(001)-(2×2) surface. Academia.edu. Available at: [Link]

-

Fast-Track Computational Access to Reaction Mechanisms Provides Comprehensive Insights into Aminolysis Postpolymerization Modifi. ChemRxiv. Available at: [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. ACS Publications. Available at: [Link]

-

Introduction to Computational Chemistry | Lecture 01 by Dr. M. A. Hashmi. YouTube. Available at: [Link]

-

Study of excited states of furan and pyrrole by time-dependent density functional theory. aip.scitation.org. Available at: [Link]

-

Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC. Available at: [Link]

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. Discovery of aminofurazan-azabenzimidazoles as inhibitors of Rho-kinase with high kinase selectivity and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]

Methodological & Application

The Versatile Building Block: Application of Functionalized 3-Aminofurans in Modern Heterocyclic Synthesis

Introduction: The Untapped Potential of 3-Aminofuran Scaffolds

In the landscape of heterocyclic chemistry, the pursuit of novel molecular frameworks is a constant driving force for innovation in drug discovery, materials science, and agrochemicals. While the specific reagent "3-Aminofuran-2-carbothialdehyde" remains a niche or perhaps synthetically challenging starting material, the broader class of 3-aminofurans functionalized at the 2-position represents a powerful and versatile platform for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of these valuable synthons, offering researchers and drug development professionals a practical toolkit for their own investigations.

The strategic placement of an amino group at the 3-position and a reactive functional group at the 2-position of the furan ring creates a unique bifunctional scaffold. This arrangement allows for a variety of annulation and cyclization strategies to build adjacent heterocyclic rings, including thiophenes, pyridines, and pyrimidines. This document will delve into the synthesis of key 3-aminofuran precursors and provide detailed protocols for their subsequent transformation into complex heterocyclic architectures.

Part 1: Accessing the 3-Aminofuran Core: Synthetic Strategies

The utility of any building block is predicated on its accessibility. Fortunately, a number of robust methods have been developed for the synthesis of substituted 3-aminofurans. These approaches often involve multicomponent reactions or cyclization of acyclic precursors, offering a high degree of atom economy and structural diversity.

Multicomponent Synthesis of Highly Substituted 3-Aminofurans

Multicomponent reactions (MCRs) provide a powerful and efficient means to construct complex molecules in a single step. One notable example is the synthesis of 3-aminofuran derivatives from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate (DMAD).[1]

Conceptual Workflow for Multicomponent 3-Aminofuran Synthesis

Figure 1: Conceptual workflow for the multicomponent synthesis of 3-aminofurans.

Protocol 1: General Procedure for the Multicomponent Synthesis of 3-Aminofurans [1]

| Parameter | Value |

| Reactants | Thiazolium salt (1.0 equiv), Aldehyde (1.0 equiv), DMAD (1.2 equiv) |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | -78 °C to 0 °C |

| Reaction Time | Varies (typically several hours) |

Step-by-Step Procedure:

-

To a stirred solution of the thiazolium salt and aldehyde in dry CH₂Cl₂ at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DBU dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of DMAD in CH₂Cl₂ dropwise to the reaction mixture.

-

Allow the reaction to warm to 0 °C and stir until completion (monitor by TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aminofuran derivative.

Synthesis from Alkynenitriles

An atom-economical approach for the synthesis of 3-aminofurans involves the conjugate addition of alcohols to alkynenitriles bearing an electron-withdrawing group, followed by a modified Thorpe-Ziegler cyclization.[2][3][4] This method provides a rapid and operationally simple route to a library of 3-aminofuran-2-carboxylates.

Part 2: Application in Heterocyclic Synthesis: Building Fused Systems

The true synthetic utility of functionalized 3-aminofurans lies in their ability to serve as precursors to more complex, fused heterocyclic systems. The amino group at the C3 position and a reactive handle at the C2 position are perfectly poised for annulation reactions.

Synthesis of Thieno[3,2-b]furans

Thieno[3,2-b]furans are an important class of heterocyclic compounds with applications in organic electronics.[5][6][7] While direct synthesis from 3-aminofuran-2-carbothialdehyde is not widely reported, analogous strategies involving the construction of a thiophene ring onto the furan core are well-established. A common approach involves the reaction of a 3-aminofuran-2-carboxylate with Lawesson's reagent to form the corresponding thioamide, followed by cyclization with an α-haloketone.

Reaction Pathway for Thieno[3,2-b]furan Synthesis

Figure 2: General reaction pathway for the synthesis of thieno[3,2-b]furans.

Synthesis of Fused Pyridines: The Thieno[2,3-b]pyridine Analogy

The synthesis of thieno[2,3-b]pyridines from 3-cyanopyridine-2(1H)-thiones provides a valuable blueprint for analogous reactions starting from 3-aminofuran precursors.[8][9] By replacing the pyridine-thione with a suitable 3-aminofuran derivative, one can envision the construction of furo[2,3-b]pyridines. The key steps involve S-alkylation followed by a Thorpe-Ziegler cyclization.

Protocol 2: Synthesis of 3-Amino-2-furyl-thieno[2,3-b]pyridines (Illustrative Analogy) [8]

This protocol describes the synthesis of a related system and can be adapted for 3-aminofuran precursors.

| Parameter | Value |

| Reactants | Substituted 3-cyano-2(1H)-pyridinethione (1.0 equiv), 2-halomethyl furan derivative (1.0 equiv) |

| Base | KOH or K₂CO₃ (1.0 equiv) |

| Solvent | DMF or Ethanol |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 2 hours |

Step-by-Step Procedure:

-

S-Alkylation: To a solution of the 3-cyano-2(1H)-pyridinethione in DMF, add an equimolar amount of KOH. Stir the mixture for a short period, then add the 2-halomethyl furan derivative. Stir at room temperature until the starting material is consumed (monitor by TLC).

-

Thorpe-Ziegler Cyclization: For the synthesis of the fused thieno[2,3-b]pyridine, a suspension of the S-alkylated intermediate in DMF is treated with a 10% aqueous solution of KOH and stirred at 45-50°C for 2 hours.[8]

-

Work-up: Dilute the reaction mixture with a two-fold volume of water. The precipitate that forms is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the 3-aminothieno[2,3-b]pyridine derivative.

Synthesis of Fused Indole Systems

The versatility of functionalized 3-aminofurans extends to the synthesis of complex, multi-fused heterocyclic systems. For instance, methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates can be utilized in a one-pot Fischer indolization to construct benzofuro[2′,3′:4,5]thieno[3,2-b]indoles.[10] This highlights the potential of using suitably substituted 3-aminofurans as platforms for building intricate molecular architectures.

Part 3: Reactivity of the 3-Aminofuran System

The synthetic utility of 3-aminofurans is governed by the reactivity of the furan ring and its substituents. The amino group at the C3 position enhances the nucleophilicity of the furan ring, making it susceptible to electrophilic attack. Conversely, the functional group at the C2 position can act as an electrophilic site or be transformed into one.

Reactions with Electrophiles

The electron-rich nature of the 3-aminofuran ring facilitates reactions with a variety of electrophiles.[11] These reactions can be used to further functionalize the furan core or to initiate cyclization reactions. The regioselectivity of electrophilic substitution is influenced by the nature of the substituents already present on the furan ring.

Reactions with Nucleophiles

The functional group at the C2 position, particularly if it is an aldehyde, ketone, or ester, is susceptible to nucleophilic attack. This reactivity can be harnessed to introduce new substituents or to construct new rings. For example, condensation of a 2-formyl-3-aminofuran with an active methylene compound can lead to the formation of a fused pyridine ring.

Logical Relationship of Reactivity

Figure 3: Dual reactivity of functionalized 3-aminofurans.

Conclusion and Future Outlook

While the specific compound "3-Aminofuran-2-carbothialdehyde" may not be a commonplace reagent, the underlying principle of utilizing bifunctional 3-aminofuran scaffolds is a powerful strategy in modern heterocyclic synthesis. The ability to readily access these building blocks through methods such as multicomponent reactions opens the door to a vast and diverse chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel fused heterocyclic systems with potential applications in medicine and materials science. Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of functionalized 3-aminofurans and their application in the total synthesis of complex natural products and the discovery of new bioactive molecules.

References

-

ResearchGate. (n.d.). One-pot synthesis and property study on thieno[3,2-: B] furan compounds. Retrieved from [Link]

-

MDPI. (2000, October 31). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Retrieved from [Link]

-

PubMed. (2014, July 28). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Retrieved from [Link]

-